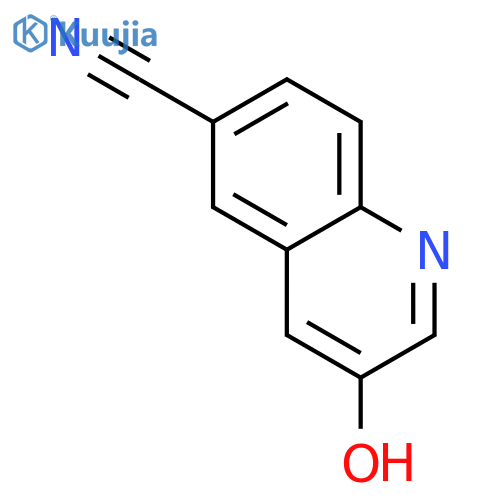Cas no 63124-12-9 (3-hydroxyquinoline-6-carbonitrile)

63124-12-9 structure
商品名:3-hydroxyquinoline-6-carbonitrile
3-hydroxyquinoline-6-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Quinolinecarbonitrile, 3-hydroxy-
- 3-hydroxyquinoline-6-carbonitrile
- 63124-12-9
- SB68528
- EN300-306477
- DTXSID10493520
-
- MDL: MFCD18415957
- インチ: InChI=1S/C10H6N2O/c11-5-7-1-2-10-8(3-7)4-9(13)6-12-10/h1-4,6,13H
- InChIKey: TWOUAFLIYSZTAT-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC=C(C=C2C=C1C#N)O
計算された属性
- せいみつぶんしりょう: 170.048012819g/mol
- どういたいしつりょう: 170.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56.9Ų
3-hydroxyquinoline-6-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-306477-5g |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 5g |
$3479.0 | 2023-09-05 | |
| Enamine | EN300-306477-1.0g |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Chemenu | CM239001-1g |
3-Hydroxyquinoline-6-carbonitrile |
63124-12-9 | 97% | 1g |
$1063 | 2022-08-31 | |
| Alichem | A189000408-5g |
6-Cyano-3-hydroxyquinoline |
63124-12-9 | 98% | 5g |
$4034.54 | 2023-09-01 | |
| Alichem | A189000408-1g |
6-Cyano-3-hydroxyquinoline |
63124-12-9 | 98% | 1g |
$1446.09 | 2023-09-01 | |
| AK Scientific | 5878CT-100mg |
3-Hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 100mg |
$598 | 2023-09-15 | |
| AK Scientific | 5878CT-1g |
3-Hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 1g |
$1617 | 2023-09-15 | |
| Aaron | AR01B7GD-10g |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 10g |
$7119.00 | 2023-12-15 | |
| 1PlusChem | 1P01B781-500mg |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 500mg |
$1219.00 | 2024-04-22 | |
| 1PlusChem | 1P01B781-10g |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 10g |
$6439.00 | 2024-04-22 |
3-hydroxyquinoline-6-carbonitrile 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
63124-12-9 (3-hydroxyquinoline-6-carbonitrile) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
